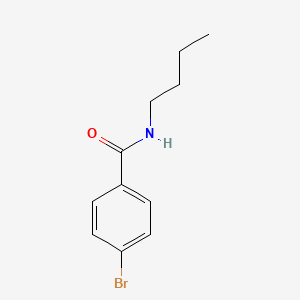

4-溴-N-丁基苯甲酰胺

描述

Synthesis Analysis

The synthesis of bromobenzamide derivatives is well-documented in the provided literature. For instance, the synthesis of a novel hydrazone Schiff base compound, which is a derivative of bromobenzamide, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another study reports the synthesis of methyl 4-tri-n-butylstannylbenzoate, a compound related to bromobenzamides, through the reaction of methyl 4-bromobenzamide with hexabutylditin and a palladium catalyst . Additionally, the palladium-catalyzed direct arylation of heteroarenes by bromobenzamides has been achieved, indicating the reactivity of such compounds in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of bromobenzamide derivatives has been investigated using various techniques. The crystal structure of a bromobenzamide derivative was determined by single crystal XRD, revealing that it crystallizes in the monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions, such as O-H...N and C-H...O . These findings suggest that 4-Bromo-N-butylbenzamide may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of bromobenzamide derivatives is highlighted in several studies. For example, the iodination of methyl 4-tri-n-butylstannylbenzoate, a related compound, was studied using N-chlorosuccinimide/NaI, demonstrating the potential for halogen exchange reactions . The direct arylation of heteroarenes by bromobenzamides without C-N bond formation or C-C coupling of two bromobenzamides was also observed . These studies indicate that 4-Bromo-N-butylbenzamide could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzamide derivatives can be inferred from their molecular structure and reactivity. The vibrational spectroscopic studies of a bromobenzamide derivative using FT-IR and FT-Raman spectral analysis, along with DFT calculations, provide insights into the electronic properties and global chemical reactivity descriptors of these compounds . Such analyses are crucial for understanding the behavior of 4-Bromo-N-butylbenzamide in various chemical environments.

科学研究应用

抗糖尿病潜力

(E)-N-(4-(3-(5-溴-4-羟基-2-甲氧基苯基)丙烯酰)苯基)-4-叔丁基苯甲酰胺 (SN158) 已显示出作为针对 2 型糖尿病和相关代谢紊乱的治疗剂的希望。它通过过氧化物酶体增殖物激活受体 (PPAR)-α/γ 的双重激活来实现这一点,从而导致脂肪生成分化、脂肪酸氧化和葡萄糖摄取增加,从而降低了 ob/ob 小鼠的葡萄糖、甘油三酯和游离脂肪酸的血浆水平,而不会导致严重的体重增加或肝肿大 (Jung 等,2017).

化学结构和构型

对 N-烷基-N-苄基苯甲酰胺的研究,包括邻溴-N-苄基-N-叔丁基苯甲酰胺,集中在它们的构型分配和构象研究上。核磁共振和 X 射线晶体学等技术已被采用,揭示了它们的分子结构和相互作用的细节,例如手性和平面度偏差 (Lewin 等,1975).

溶液中的红外研究

N-丁基苯甲酰胺,包括 NnBBA 和 NtBBA 等变体,已对其在 CCl4-芳香烃系统等溶液中的行为进行了研究。红外光谱专注于 NH 伸缩振动区域和其他技术,如紫外光谱和气相色谱,已用于探索与芳香烃的 1:1 氢键复合物形成 (Nikolić 等,1984).

有机合成中的应用

4-溴苯甲酰胺已用于钯催化的杂芳直接芳基化。这个过程允许杂芳基苯甲酰胺的合成,证明了该化合物在创建复杂有机分子和促进有机化学反应中的效用 (Chen 等,2013).

分子对接和光谱分析

N-(4-溴苯基)-4-硝基苯甲酰胺已对其振动频率、电子性质和反应性进行了研究。其在电光应用和作为抗菌药物中的潜力已通过分子对接、振动光谱分析和计算方法进行了探索 (Dwivedi & Kumar, 2019).

晶体工程和卤素键合

对 4-溴苯甲酰胺等化合物的研究已扩展到晶体工程,重点是氢键和卤素键合相互作用。这包括对分子带、晶体结构分析和 C–I⋯O 等相互作用的探索,这对于设计复杂的晶体结构至关重要 (Saha 等,2005).

安全和危害

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

属性

IUPAC Name |

4-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXNVNNPIUCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409078 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-butylbenzamide | |

CAS RN |

78080-34-9 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

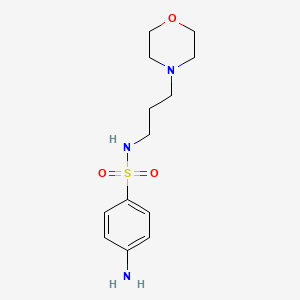

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)